2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
2-[(4-Fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidinone derivative featuring:
- A benzofuro[3,2-d]pyrimidin-4(3H)-one core, which combines a fused benzofuran and pyrimidinone system.
- A 4-fluorobenzylsulfanyl group at position 2, introducing sulfur-based substitution and fluorine’s electronegative effects.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O3S/c1-30-19-6-4-5-17(13-19)14-28-24(29)23-22(20-7-2-3-8-21(20)31-23)27-25(28)32-15-16-9-11-18(26)12-10-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYHXVNYVOUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group on the benzofuro[3,2-d]pyrimidin-4(3H)-one core.
Attachment of the methoxybenzyl group: This can be done through a similar nucleophilic substitution reaction using a methoxybenzyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The fluorobenzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include halides, peroxides, and hydrides, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl and methoxybenzyl groups may facilitate binding to particular enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Benzofuropyrimidinone vs. Thienopyrimidinone
- Target Compound: The benzofuropyrimidinone core contains an oxygen atom in the fused furan ring, influencing electronic properties and solubility.
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Features a chloro-fluorobenzyl group and tetrahydrobenzothieno core, likely altering metabolic stability compared to the target compound’s planar benzofuro system.
(b) Pyrido-Thieno-Pyrimidine Derivatives ()
Compounds like 7,9-bis(4-methoxyphenyl)-2-(pyrazolyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one () incorporate pyridine and thiophene rings. These exhibit:
- Lower synthetic yields (e.g., 70–72% in ) compared to benzofuropyrimidinones, which may have simpler synthetic routes .
Substituent Effects
(a) Sulfanyl vs. Oxygen-Based Substituents
- Target Compound : The 4-fluorobenzylsulfanyl group provides a strong electron-withdrawing effect (fluorine) and sulfur’s nucleophilicity, which may enhance receptor binding or redox activity.
- Oxygen-Linked Analogs: 3-Isopropyl-2-(4-methoxyphenoxy)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (): Uses a phenoxy group instead of sulfanyl, reducing steric hindrance but limiting thiol-mediated interactions.
(b) Methoxybenzyl vs. Hydroxyphenyl Groups
- Target Compound : The 3-methoxybenzyl group balances hydrophobicity and hydrogen-bonding capacity.
Biological Activity
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Benzofuro[3,2-d]pyrimidin-4(3H)-one
- Substituents :
- A 4-fluorobenzyl group attached via a sulfanyl (-S-) linkage.
- A 3-methoxybenzyl group.
This unique combination of moieties contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For example, a related benzofuro-pyrimidine derivative demonstrated potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast) | 5.4 | Apoptosis induction | |
| A549 (lung) | 7.2 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests reveal that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been shown to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
Case Study: Kinase Inhibition
In a study examining the effects on kinase activity, the compound exhibited an IC50 value of 50 nM against the target kinase, indicating strong inhibitory potential.
Mechanistic Insights
The biological activity of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to:
- Molecular Interactions : The fluorine atom in the benzyl group may enhance lipophilicity, facilitating better membrane penetration.
- Sulfanyl Linkage : This functional group can participate in thiol-disulfide exchange reactions, potentially modulating redox-sensitive pathways in cells.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound’s core benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold provides a planar aromatic system that facilitates π-π stacking interactions with biological targets. Substituents like the 4-fluorobenzylsulfanyl group at position 2 and 3-methoxybenzyl at position 3 introduce steric and electronic effects critical for binding affinity. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group modulates solubility and hydrogen-bonding potential .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuropyrimidinone core via cyclization of substituted benzofuran precursors.
- Step 2 : Thioether linkage introduction at position 2 using 4-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Alkylation at position 3 with 3-methoxybenzyl bromide in the presence of a palladium catalyst (e.g., Pd/C) to ensure regioselectivity . Purification often combines column chromatography and recrystallization for >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the planar conformation of the benzofuropyrimidinone core and substituent orientations .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methoxy protons at ~3.8 ppm, fluorobenzyl aromatic signals).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₅H₂₀FN₃O₂S) .
Advanced Research Questions
Q. How would you design a study to evaluate the compound’s biological activity against kinase targets?
- Experimental Design :
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to quantify inhibition.
- Dose-response curves : Calculate IC₅₀ values (3 replicates, 8 concentrations, 0.1–100 µM range).
- Selectivity profiling : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity.
- Follow-up : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets, prioritizing fluorobenzyl and methoxybenzyl contacts .
Q. How can structure-activity relationship (SAR) studies optimize substituent effects at positions 2 and 3?
- Methodology :
- Position 2 : Replace 4-fluorobenzyl with chloro-, methyl-, or trifluoromethyl analogs to assess electronic effects on bioactivity.
- Position 3 : Vary methoxybenzyl substituents (e.g., 4-fluoro, 3-chloro) to probe steric tolerance.
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics. For example, a 3-nitrobenzyl group may enhance potency but reduce solubility, requiring logP/logD measurements .
Q. How would you resolve contradictory data in biological activity across different assay formats?
- Case Example : If the compound shows potent inhibition in enzymatic assays but weak cellular activity:
- Hypothesis 1 : Poor membrane permeability. Test via Caco-2 monolayer assays or PAMPA (Parallel Artificial Membrane Permeability Assay).
- Hypothesis 2 : Metabolic instability. Conduct microsomal stability studies (e.g., human liver microsomes + NADPH).
- Solution : Introduce prodrug strategies (e.g., esterification of methoxy groups) or formulation improvements (nanoparticle encapsulation) .
Q. What experimental approaches assess the compound’s environmental fate and ecotoxicity?
- OECD Guidelines :
- Hydrolysis stability : Incubate at pH 4, 7, and 9 (25°C and 50°C) to measure degradation half-life.
- Aquatic toxicity : Use Daphnia magna acute toxicity tests (48-h EC₅₀).
Q. How can computational methods predict off-target interactions or toxicity risks?
- Workflow :
- Pharmacophore modeling : Identify shared features with known toxicophores (e.g., reactive thiols).
- QSAR models : Use tools like Derek Nexus to flag potential mutagenicity or hepatotoxicity.
- Molecular dynamics : Simulate binding to hERG channels to assess cardiotoxicity risks .
Q. What strategies stabilize this compound under varying pH and temperature conditions?
- Stress Testing :
- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH stability : Prepare buffers (pH 1.2, 6.8, 8.0) and quantify remaining parent compound.
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Q. How would you hypothesize the compound’s mechanism of action based on structural analogs?
- Analog Data : Related benzofuropyrimidinones exhibit dual kinase/phosphodiesterase inhibition. For example:
- LM-1554 : A structural analog with hypolipidemic activity via AMPK activation .
- Triazolopyrimidines : Inhibit COX-2 via methoxybenzyl interactions .
- Proposed Mechanism : Target AMPK or PI3K/Akt pathways, validated via Western blotting (phosphorylation status) and siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
